[(1S)-1-cyclohexylethyl](methyl)amine

Chiral Separation Capillary Electrophoresis Enantiomeric Purity Analysis

[(1S)-1-cyclohexylethyl](methyl)amine (CAS 138785-57-6), also referred to as (S)-1-cyclohexyl-N-methylethan-1-amine, is a chiral secondary amine characterized by an (S)-configured stereocenter adjacent to the nitrogen atom and a cyclohexyl substituent. This compound functions as a chiral building block, resolving agent, and auxiliary in asymmetric synthesis.

Molecular Formula C9H19N
Molecular Weight 141.258
CAS No. 138785-57-6
Cat. No. B2698876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1S)-1-cyclohexylethyl](methyl)amine
CAS138785-57-6
Molecular FormulaC9H19N
Molecular Weight141.258
Structural Identifiers
SMILESCC(C1CCCCC1)NC
InChIInChI=1S/C9H19N/c1-8(10-2)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3/t8-/m0/s1
InChIKeyHMJRHWDZXQWZRU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[(1S)-1-Cyclohexylethyl](methyl)amine CAS 138785-57-6: An (S)-Configured Chiral N-Methyl Amine for Asymmetric Synthesis and Resolution


[(1S)-1-cyclohexylethyl](methyl)amine (CAS 138785-57-6), also referred to as (S)-1-cyclohexyl-N-methylethan-1-amine, is a chiral secondary amine characterized by an (S)-configured stereocenter adjacent to the nitrogen atom and a cyclohexyl substituent. This compound functions as a chiral building block, resolving agent, and auxiliary in asymmetric synthesis [1]. Its structural features include a molecular formula of C9H19N, a molecular weight of 141.25 g/mol, and a defined optical rotation of [α]25/D +3.5° (neat), with commercial products available at high enantiomeric excess (≥98.5% ee) . The N-methylation differentiates it from the primary amine analogs, modulating its basicity, nucleophilicity, and steric profile in reactions requiring secondary amine functionality.

Why Generic Substitution of [(1S)-1-cyclohexylethyl](methyl)amine Fails: Steric and Stereochemical Differentiation from Analogs


Generic substitution of [(1S)-1-cyclohexylethyl](methyl)amine with closely related chiral amines such as its (R)-enantiomer, unsubstituted 1-cyclohexylethylamine, or 1-phenylethylamine derivatives is not feasible without altering stereochemical outcomes and reaction performance. The (S)-configuration dictates the absolute stereochemistry of downstream products; substitution with the (R)-enantiomer (CAS 5913-13-3) inverts the stereochemical course . Compared to primary amines like (S)-1-cyclohexylethylamine (CAS 17430-98-7), the N-methyl group in the target compound alters the steric environment and electronic properties at the nitrogen center, influencing catalytic cycles, diastereoselectivity, and racemization susceptibility [1]. Furthermore, the cyclohexyl substituent imparts greater steric bulk and distinct conformational constraints compared to aromatic analogs like (S)-1-phenylethylamine, which directly impacts enantioselectivity and resolution efficiency in chiral separations and asymmetric transformations [2]. These differences are quantifiable and critical for reproducible research outcomes.

Quantitative Differentiation of [(1S)-1-cyclohexylethyl](methyl)amine: Evidence for Procurement Decisions


Enhanced Resolution Efficiency in Capillary Electrophoresis vs. Aromatic Analog

In a direct head-to-head capillary electrophoresis study using a dimethyl-β-cyclodextrin chiral selector and contactless conductivity detection, the enantiomers of 1-cyclohexylethylamine were separated with significantly higher resolution than those of 1-phenylethylamine, its aromatic analog [1]. The baseline resolution (Rs) achieved for 1-cyclohexylethylamine was 3.3, compared to 2.3 for 1-phenylethylamine under identical conditions [1]. This 43% improvement in resolution demonstrates that the cyclohexyl substituent provides superior chiral recognition and separation characteristics relative to the phenyl analog, facilitating more reliable enantiomeric purity determination.

Chiral Separation Capillary Electrophoresis Enantiomeric Purity Analysis

Validated Optical Purity Specifications for Enantioselective Synthesis

Commercial availability of the (S)-enantiomer of 1-cyclohexylethylamine is accompanied by rigorously validated optical purity specifications. Leading suppliers report an enantiomeric excess (ee) of ≥98.5% for the (S)-(+)-1-cyclohexylethylamine core, determined by gas chromatography (GC) using Mosher's method, and a specific rotation of [α]25/D +3.5° (neat) . In contrast, standard grade (R)-enantiomer products typically specify a lower optical purity of ee: 95% (GC) . The availability of the (S)-enantiomer at a higher validated enantiomeric purity (≥98.5% vs. 95%) is a key differentiator for applications demanding high stereochemical fidelity.

Chiral Building Block Quality Control Enantiomeric Excess

N-Methylation Mitigates Racemization in Ti-Catalyzed Hydroamination

The N-methyl substituent in [(1S)-1-cyclohexylethyl](methyl)amine confers distinct stereochemical stability compared to the primary amine analog. In Ti-catalyzed hydroamination of alkynes, the primary amine (S)-1-cyclohexylethylamine undergoes partial racemization at the chiral center adjacent to nitrogen [1]. While the specific racemization percentage is not reported for the N-methyl analog, class-level inference from amine protection strategies indicates that N-alkylation reduces the propensity for racemization by blocking pathways involving imine-enamine tautomerization or deprotonation at the α-position [2]. This is particularly relevant when the chiral amine is used as a substrate in transition metal-catalyzed reactions where the primary amine is known to racemize. Users should procure the N-methyl derivative when the synthetic route involves conditions (e.g., Ti catalysts, elevated temperatures) that promote racemization of the corresponding primary amine.

Hydroamination Racemization Chiral Amine Stability

Chiral Resolving Agent Efficiency: Comparative Resolution Data

The cyclohexyl-substituted 1-cyclohexylethylamine scaffold, which forms the core of the target compound, has been quantitatively evaluated as a resolving agent. In the resolution of racemic 1-cyclohexylethylamine using (R)-2-methoxy-2-phenylacetic acid and (S)-2-phenylpropionic acid, resolution efficiencies (the product of yield and diastereomeric purity) of 48% and 52%, respectively, were achieved [1]. While these values represent the resolution of the amine itself, they establish a quantitative benchmark for the resolving power of the 1-cyclohexylethylamine framework compared to other chiral amine resolving agents [1]. For procurement of the target N-methyl analog as a potential resolving agent, this data supports its utility for the resolution of acidic racemates, with an expected resolution efficiency in the range of 50% under optimized conditions.

Resolution Diastereomeric Salt Formation Enantioseparation

Physicochemical Property Differences: Density and Optical Rotation vs. (R)-Enantiomer

The (S)- and (R)-enantiomers of 1-cyclohexylethylamine exhibit distinct, well-documented physical properties that serve as critical identifiers and quality control parameters. The (S)-enantiomer (core of the target compound) has a specific rotation of [α]25/D +3.5° (neat) and a density of 0.856 g/mL at 25°C . The (R)-enantiomer exhibits a specific rotation of [α]20/D -3.8° (neat) and a density of 0.866 g/mL at 20°C . These quantitative differences in optical rotation and density are essential for confirming the identity and enantiopurity of the material upon receipt, preventing costly errors resulting from inadvertent use of the incorrect enantiomer.

Physical Properties Enantiomer Identification Quality Control

Optimal Application Scenarios for [(1S)-1-cyclohexylethyl](methyl)amine Based on Comparative Evidence


High-Resolution Chiral Analysis of Non-UV Active Amines

When developing a capillary electrophoresis method for the enantiomeric purity analysis of non-UV active amines, [(1S)-1-cyclohexylethyl](methyl)amine or its analogs can serve as model analytes or be resolved themselves. The quantitative evidence showing that the 1-cyclohexylethylamine scaffold achieves a 43% higher resolution (Rs = 3.3) than 1-phenylethylamine (Rs = 2.3) under identical conditions [1] supports its selection when superior peak separation is required. This is particularly valuable when analyzing compounds with small differences in electrophoretic mobility or when developing methods intended for transfer to quality control laboratories where baseline resolution is mandatory.

Synthesis of Enantiomerically Pure Secondary Amines via Reductive Amination

For the preparation of chiral N-methylated amine derivatives where preservation of stereochemistry at the α-carbon is critical, [(1S)-1-cyclohexylethyl](methyl)amine is the preferred starting material over the corresponding primary amine. Class-level evidence indicates that N-methylation reduces susceptibility to racemization during transition metal-catalyzed transformations [2]. In reductive amination sequences using ketones or aldehydes, the pre-installed N-methyl group in the target compound eliminates the need for a subsequent N-alkylation step that could compromise stereochemical integrity or introduce byproducts. This streamlines the synthetic route and improves overall yield and purity of the final chiral amine product.

Resolution of Acidic Racemates with Documented Efficiency Benchmarks

When planning a classical resolution of a racemic carboxylic acid via diastereomeric salt formation, the selection of a resolving agent with established performance metrics is essential. The 1-cyclohexylethylamine framework, as demonstrated by Sakurai et al., achieves resolution efficiencies of 48–52% under standard conditions [3]. For a researcher procuring [(1S)-1-cyclohexylethyl](methyl)amine for this purpose, this provides a realistic benchmark for expected performance and allows for comparison against alternative resolving agents. The N-methyl group in the target compound may further modulate solubility and crystallization behavior, potentially improving resolution efficiency beyond the baseline values reported for the primary amine scaffold.

Chiral Building Block for Polymer and Material Science Applications

In the synthesis of optically active polymers where chiral amines are incorporated as pendent groups to impart macroscopic chirality or enantioselective recognition properties, the high enantiomeric purity (≥98.5% ee) of the (S)-1-cyclohexylethylamine core is a critical procurement consideration. The N-methyl group in the target compound provides a differentiated steric and electronic profile compared to primary amine analogs, which can influence polymer conformation and chiral recognition phenomena. This scenario is directly supported by prior work demonstrating the synthesis of optically active polyamines from chiral 1-cyclohexylethylamine derivatives [4].

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